An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-propylbenzene
An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1-chloro-2-propylbenzene, a substituted aromatic hydrocarbon of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally determined data, this guide combines predicted values with established experimental protocols for the determination of key physical characteristics.
Core Physical Properties
The physical properties of 1-chloro-2-propylbenzene are crucial for its handling, purification, and application in synthetic chemistry and materials science. The following table summarizes the available data for this compound. It is important to note that many of these values are predicted and should be used as estimations pending experimental verification.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁Cl | |
| Molecular Weight | 154.64 g/mol | [1] |
| CAS Number | 1730-86-5 | [2][3] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 196.0 ± 9.0 °C at 760 mmHg (Predicted) | |
| 70-71 °C (Pressure not specified, likely reduced) | ||
| Melting Point | Not available | |
| Density | 1.026 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.521 ± 0.020 (Predicted) | |
| Solubility | Insoluble in water (predicted); Soluble in common organic solvents (e.g., benzene, toluene, hexane) (predicted by analogy to similar compounds) | [4][5] |
| LogP (Octanol/Water Partition Coefficient) | 3.29250 (Predicted) | [1] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or other heating apparatus (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of 1-chloro-2-propylbenzene
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath for temperature control
-
Sample of 1-chloro-2-propylbenzene
Procedure:
-
The empty, clean, and dry pycnometer is weighed on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the water bath, dried, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically a sodium lamp, D-line at 589 nm)
-
Dropper or pipette
-
Sample of 1-chloro-2-propylbenzene
-
Ethanol or other suitable cleaning solvent
Procedure:
-
The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a colored band is observed, the dispersion compensator is adjusted to produce a sharp, achromatic dividing line.
-
The refractive index is read from the scale. The temperature should also be recorded.
Synthesis Pathway of 1-Chloro-2-propylbenzene
A logical and efficient synthesis of 1-chloro-2-propylbenzene is crucial to avoid the formation of isomeric impurities. Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is not ideal due to the high probability of carbocation rearrangement, which would lead to the formation of the isopropyl-substituted product. A more reliable method involves a two-step sequence: Friedel-Crafts acylation followed by reduction.
The following diagram illustrates this synthetic pathway.
Caption: Synthetic route for 1-chloro-2-propylbenzene via Friedel-Crafts acylation and subsequent reduction.
Experimental Protocols for Synthesis
Step 1: Friedel-Crafts Acylation of Chlorobenzene with Propanoyl Chloride
This reaction introduces the propanoyl group to the chlorobenzene ring, primarily at the para and ortho positions.[6][7] The ortho isomer, 1-(2-chlorophenyl)propan-1-one, is the desired intermediate.
Materials:
-
Chlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
Anhydrous aluminum chloride is suspended in the inert solvent in a round-bottom flask equipped with a stirrer, dropping funnel, and condenser. The mixture is cooled in an ice bath.
-
A solution of propanoyl chloride in the solvent is added dropwise to the stirred suspension.
-
Chlorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified time to ensure the reaction goes to completion.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product, a mixture of ortho and para isomers, is purified by fractional distillation or column chromatography to isolate the desired 1-(2-chlorophenyl)propan-1-one.
Step 2: Reduction of 1-(2-chlorophenyl)propan-1-one
The carbonyl group of the intermediate ketone is reduced to a methylene group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[8][9][10][11][12][13][14]
A) Clemmensen Reduction Protocol
Materials:
-
1-(2-chlorophenyl)propan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (as a co-solvent)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.
-
The 1-(2-chlorophenyl)propan-1-one, zinc amalgam, concentrated hydrochloric acid, and toluene are placed in a round-bottom flask.
-
The mixture is heated under reflux with vigorous stirring for several hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water and sodium bicarbonate solution, then dried over an anhydrous drying agent.
-
The solvent is removed by distillation, and the resulting 1-chloro-2-propylbenzene is purified by fractional distillation.
B) Wolff-Kishner Reduction Protocol
Materials:
-
1-(2-chlorophenyl)propan-1-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
High-boiling solvent (e.g., diethylene glycol)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
1-(2-chlorophenyl)propan-1-one, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol in a round-bottom flask.
-
The mixture is heated to a temperature that allows for the formation of the hydrazone intermediate, with the removal of water.
-
The temperature is then raised to a higher level (typically around 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
After the reaction is complete (indicated by the cessation of gas evolution), the mixture is cooled.
-
The product is isolated by extraction with a suitable solvent (e.g., diethyl ether) after dilution with water.
-
The organic extract is washed with water, dried, and the solvent is removed.
-
The final product, 1-chloro-2-propylbenzene, is purified by distillation.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Benzene, 1-chloro-2-propyl- [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wolff-Kishner Reduction [organic-chemistry.org]
